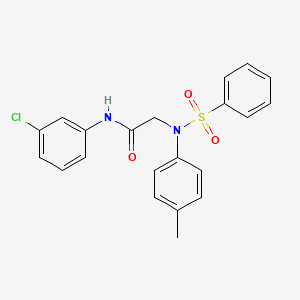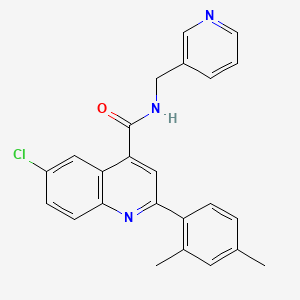![molecular formula C12H25N3O3S B5972619 N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as SBDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. SBDP is a potent inhibitor of calpain, a calcium-dependent protease that plays a crucial role in various physiological processes, including neuronal cell death and synaptic plasticity.
作用機序
SBDP inhibits calpain activity by binding to the active site of the enzyme, preventing it from cleaving its substrates. Calpain plays a crucial role in various physiological processes, including cytoskeletal remodeling, signal transduction, and protein turnover. Inhibition of calpain activity by SBDP can prevent neuronal cell death and improve synaptic plasticity, leading to improved learning and memory processes.
Biochemical and Physiological Effects:
SBDP has been shown to have various biochemical and physiological effects in neuronal cells. It can prevent calpain-mediated cleavage of cytoskeletal proteins, leading to improved structural integrity of neuronal cells. SBDP can also prevent calpain-mediated cleavage of synaptic proteins, leading to improved synaptic plasticity. Additionally, SBDP has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
実験室実験の利点と制限
SBDP has several advantages for use in lab experiments. It is a potent and selective inhibitor of calpain, making it an ideal tool for studying the role of calpain in various physiological processes. SBDP is also stable and can be easily synthesized, making it readily available for use in research. However, SBDP has some limitations, including its potential toxicity and limited solubility in water. Additionally, the effects of SBDP on other proteases and enzymes in neuronal cells are not well understood, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on SBDP. One area of interest is the role of calpain in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SBDP has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Additionally, the effects of SBDP on other proteases and enzymes in neuronal cells should be further investigated to better understand its mechanism of action. Finally, the development of more potent and selective inhibitors of calpain, based on the structure of SBDP, could lead to new therapeutic strategies for neurological disorders.
合成法
The synthesis of SBDP involves the reaction between sec-butylamine and 4-piperidinecarboxylic acid followed by the addition of dimethylsulfamoyl chloride. The resulting product is then purified using chromatography techniques to obtain the final compound. The purity of SBDP is essential for its use in scientific research, and various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to determine its purity.
科学的研究の応用
SBDP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit calpain activity in neuronal cells, which can prevent neuronal cell death and improve synaptic plasticity. SBDP has also been used in various animal models to study the role of calpain in neurological disorders such as traumatic brain injury, Alzheimer's disease, and Parkinson's disease. Additionally, SBDP has been used to investigate the effects of calpain inhibition on learning and memory processes.
特性
IUPAC Name |
N-butan-2-yl-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-5-10(2)13-12(16)11-6-8-15(9-7-11)19(17,18)14(3)4/h10-11H,5-9H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBKUJSUPOBUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)
![N-(1-methyl-2-pyrazin-2-ylethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5972613.png)
![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)